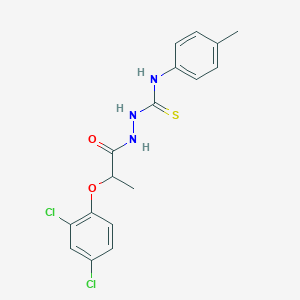

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide

Description

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O2S/c1-10-3-6-13(7-4-10)20-17(25)22-21-16(23)11(2)24-15-8-5-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,21,23)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXKSEPTBLILOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide typically involves the following steps:

Formation of 2,4-Dichlorophenoxypropionic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

Acylation: The resulting 2,4-dichlorophenoxypropionic acid is then acylated with thiosemicarbazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous medium.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Substitution Effects

Thiosemicarbazide derivatives differ primarily in their acyl and aryl substituents, which significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Acyl Group Influence: The 2,4-dichlorophenoxyacetyl/propionyl group enhances lipophilicity and DNA binding. Propionyl derivatives (e.g., target compound) may exhibit slightly higher flexibility and solubility than acetyl analogs .

- 4-Fluorophenyl (PK5): Balances lipophilicity and electronic effects, improving melanoma cell selectivity . 4-Methylphenyl (Target compound): Methyl groups may enhance metabolic stability but reduce polarity compared to halogenated analogs .

Biological Activity

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide, a compound with significant structural complexity, is derived from thiosemicarbazide and features a dichlorophenoxy group. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : C17H17Cl2N3O2S

- Molecular Weight : 398.31 g/mol

- CAS Number : 894576-34-2

The compound's unique structure combines a thiosemicarbazide moiety with a dichlorophenoxy group, which is known for its herbicidal properties. This structural combination may enhance its biological activity compared to simpler analogs.

Antimicrobial Activity

Thiosemicarbazides are recognized for their broad spectrum of antimicrobial properties. Research indicates that derivatives of thiosemicarbazides can exhibit significant antibacterial and antifungal activities:

- A study demonstrated that various thiosemicarbazide derivatives showed higher antimicrobial activity than their cyclic analogs, with specific compounds displaying effective inhibition against Gram-positive bacteria but limited activity against Gram-negative strains .

- The presence of halogen substituents in the aromatic ring appears to enhance antibacterial efficacy, suggesting that this compound might possess similar or even superior antimicrobial properties .

Anticancer Potential

Thiosemicarbazides have also been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or interference with cellular pathways critical for cancer cell proliferation:

- Preliminary studies indicate that compounds similar to this compound may induce apoptosis in cancer cells through various pathways, including oxidative stress mechanisms.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of thiosemicarbazides against various bacterial strains using the broth microdilution method. The results highlighted the following:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 100 µg/mL |

| Other Thiosemicarbazides | Escherichia coli | > 1000 µg/mL |

This table indicates that while certain derivatives exhibit strong activity against specific strains, others may not be as effective against Gram-negative bacteria .

Toxicological Studies

Research into the toxicological effects of related compounds has shown that while certain formulations can impact mitochondrial function, the effects can vary significantly based on chemical structure and formulation. For instance:

- A study on 2,4-Dichlorophenoxyacetic acid (a related compound) indicated concentration-dependent effects on mitochondrial integrity and function without significant oxidative stress induction .

This suggests that while thiosemicarbazides like our compound may possess beneficial biological activities, careful evaluation of their safety profiles is essential.

The proposed mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Interference with enzymes critical for cellular metabolism.

- Membrane Interaction : Alteration of membrane integrity leading to cell death in susceptible microorganisms.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Q & A

Q. What are the key considerations for synthesizing 1-(2-(2,4-dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide with high purity?

- Methodological Answer : Synthesis typically involves condensation of substituted phenoxypropionyl chlorides with thiosemicarbazide derivatives under reflux conditions. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) or ethanol-acetic acid mixtures to enhance reaction efficiency and prevent side reactions .

- Catalysis : Acidic conditions (e.g., acetic acid) promote imine bond formation between the carbonyl and hydrazine groups .

- Purification : Recrystallization from DMF-ethanol or chloroform-petroleum ether systems improves purity, as demonstrated in analogous thiosemicarbazide syntheses .

- Yield Optimization : Monitor reaction time (typically 2–4 hours) and molar ratios (e.g., 1:1 ketone to thiosemicarbazide) to avoid oligomerization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Spectroscopy : Use FT-IR to confirm thioamide (C=S, ~1250 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) functional groups. ¹H/¹³C NMR can resolve aromatic proton environments and substituent effects .

- X-ray Crystallography : Determine dihedral angles between aromatic rings (e.g., 2,4-dichlorophenoxy and 4-methylphenyl groups) to assess planarity and intramolecular interactions (e.g., N–H⋯S hydrogen bonds) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported pharmacological activities of thiosemicarbazide derivatives?

- Methodological Answer : Address discrepancies via:

- In Silico Docking : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or DNA). Compare binding affinities of substituents (e.g., 2,4-dichlorophenoxy vs. methoxy groups) .

- QSAR Studies : Correlate electronic (Hammett σ constants) or steric (Taft parameters) properties of substituents with bioactivity data. For example, electron-withdrawing groups (e.g., Cl) may enhance antiparasitic activity .

- Molecular Dynamics : Simulate stability of ligand-receptor complexes under physiological conditions to validate experimental IC₅₀ values .

Q. What experimental strategies can elucidate substituent effects on the compound’s stability under varying pH conditions?

- Methodological Answer : Design a factorial experiment to isolate variables:

- pH Range : Test stability in buffers (pH 2–10) using UV-Vis spectroscopy to track absorbance changes at λmax (e.g., ~300 nm for thiosemicarbazides) .

- Degradation Pathways : LC-MS identifies hydrolysis products (e.g., free thiosemicarbazide or phenoxypropionic acid) .

- Kinetic Analysis : Apply pseudo-first-order kinetics to calculate degradation rate constants (k) and half-life (t½) at each pH .

Q. How can researchers resolve conflicting crystallographic data on intramolecular hydrogen bonding in thiosemicarbazides?

- Methodological Answer : Use complementary techniques:

- Low-Temperature Crystallography : Reduce thermal motion artifacts to refine hydrogen bond lengths (e.g., N–H⋯S vs. N–H⋯O) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) contributing to lattice stability .

- DFT Calculations : Compare theoretical (e.g., B3LYP/6-311G**) and experimental bond angles to validate intramolecular geometries .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism to estimate EC₅₀ values .

- ANOVA with Post Hoc Tests : Compare means across concentrations (e.g., Tukey’s test for multiple comparisons) .

- Error Propagation : Account for variability in triplicate measurements using standard error of the mean (SEM) .

Q. How should researchers design experiments to investigate synergistic effects with known antitumor agents?

- Methodological Answer :

- Combination Index (CI) Method : Use the Chou-Talalay approach to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .

- Isobolograms : Graphically represent dose reductions required for synergistic effects .

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in combination-treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.